molecular formula C19H20N2O3 B265166 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B265166
M. Wt: 324.4 g/mol
InChI Key: NVVWRZKRZBBMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. It also induces cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
Studies have shown that 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has minimal toxicity and is well tolerated in vivo. It has been found to have a low affinity for human cytochrome P450 enzymes, which suggests that it may have a low risk of drug-drug interactions. Additionally, it has been shown to have a low potential for inducing drug resistance in microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide in lab experiments include its broad-spectrum activity against microorganisms and its potential use in cancer therapy. However, its limitations include its relatively high cost of synthesis and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide. These include:
1. Further investigation of its mechanism of action and its potential use in combination therapy for cancer treatment.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of its potential use in the treatment of other diseases, such as viral infections.
4. Exploration of its potential use as a tool in chemical biology research.
5. Investigation of its potential use in the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound that has shown promising results in scientific research. Its potential applications in various fields make it a valuable compound for further investigation. However, more studies are needed to determine its safety and efficacy in humans and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves the reaction of quinoline-5-carboxylic acid with 2-oxabicyclo[2.2.1]hept-5-en-3-one in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. Additionally, it has been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.

properties

Product Name

4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

1,7,7-trimethyl-2-oxo-N-quinolin-5-yl-3-oxabicyclo[2.2.1]heptane-4-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-17(2)18(3)9-10-19(17,24-16(18)23)15(22)21-14-8-4-7-13-12(14)6-5-11-20-13/h4-8,11H,9-10H2,1-3H3,(H,21,22)

InChI Key

NVVWRZKRZBBMTF-UHFFFAOYSA-N

SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC4=C3C=CC=N4)C)C

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC4=C3C=CC=N4)C)C

Origin of Product

United States

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